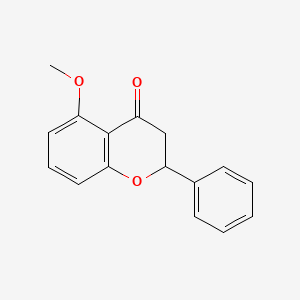

5-Methoxyflavanon

Übersicht

Beschreibung

5-Methoxyflavanone analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Wissenschaftliche Forschungsanwendungen

Mikrobielle Transformation

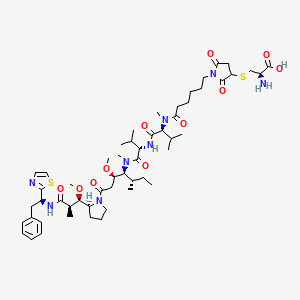

Flavonoide wie 5-Methoxyflavanon können einer mikrobiellen Transformation unterliegen. So wurde beispielsweise 2'-Methoxyflavanon im Brühe des Stammes KCH J2 zu 2'-Methoxyflavanon 5'-O-β-D-(4"-O-methyl)-glucopyranosid mit einer Ausbeute von 18,6 % und Flavan-4-ol 2'-O-β-D-(4"-O-methyl)-glucopyranosid mit einer Ausbeute von 24,9 % nach 11 Tagen Biotransformation umgewandelt {svg_1}.

Inhibitor der Ca2+-Signal-vermittelten Zellzyklusregulation

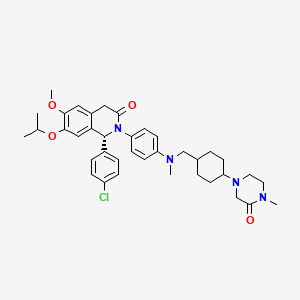

Flavonoide, darunter this compound, wurden als Inhibitoren der Ca2+-Signal-vermittelten Zellzyklusregulation in Hefe gefunden. Dies ist besonders wichtig, da Ca2+-Signaltransduktionswege eine entscheidende Rolle bei der Regulation verschiedener biologischer Prozesse in Eukaryoten spielen {svg_2}.

Antibakterielle Eigenschaften

Flavonoide, darunter this compound, wurden als antimikrobiell wirksam befunden {svg_3}.

Wirkmechanismus

Target of Action

5-Methoxyflavanone (5-MF) primarily targets human colon cancer cells, such as HCT116 . It also targets A549 human lung adenocarcinoma cells . The role of these targets is crucial in the proliferation and survival of cancer cells.

Mode of Action

5-MF interacts with its targets by inducing cytotoxicity and cell death in a dose-dependent manner . It activates DNA damage responses, as revealed by the accumulation of p53 and the phosphorylation of DNA damage-sensitive proteins . In A549 cells, 5-MF preferentially activates the p53–p21 pathway .

Biochemical Pathways

5-MF affects several biochemical pathways. It triggers mitochondrial-associated cell death via Reactive Oxygen Species (ROS) signaling . ROS generation by 5-MF is the crucial mediator behind ER stress induction, resulting in intracellular Ca2+ release, JNK phosphorylation, and activation of the mitochondrial apoptosis pathway .

Pharmacokinetics

It’s known that 5-mf has strong bioavailability and metabolic stability . These properties impact its bioavailability, making it a promising candidate for therapeutic applications.

Result of Action

The action of 5-MF results in several molecular and cellular effects. It inhibits the growth and clonogenicity of HCT116 human colon cancer cells . It also induces apoptosis and autophagy via an ERK signaling pathway . In A549 cells, 5-MF induces cellular senescence .

Biochemische Analyse

Biochemical Properties

5-Methoxyflavanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 5-Methoxyflavanone has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, it interacts with proteins like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), modulating their signaling pathways and exerting anti-inflammatory effects .

Cellular Effects

5-Methoxyflavanone exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 5-Methoxyflavanone has been reported to induce apoptosis by activating the mitochondrial apoptosis pathway and generating reactive oxygen species (ROS) . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 5-Methoxyflavanone impacts cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of 5-Methoxyflavanone involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, 5-Methoxyflavanone binds to the active site of COX and LOX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . It also interacts with transcription factors like NF-κB, preventing their translocation to the nucleus and subsequent gene transcription . Additionally, 5-Methoxyflavanone activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxyflavanone have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that 5-Methoxyflavanone maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies . The compound’s efficacy may decrease over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of 5-Methoxyflavanone vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities without significant toxicity . At high doses, 5-Methoxyflavanone can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

5-Methoxyflavanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism in the liver, where it is hydroxylated and conjugated with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, 5-Methoxyflavanone affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, 5-Methoxyflavanone is transported and distributed through specific transporters and binding proteins. It is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cell, 5-Methoxyflavanone can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

The subcellular localization of 5-Methoxyflavanone plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various organelles and biomolecules . It can also be found in the nucleus, where it modulates gene expression by interacting with transcription factors . Additionally, 5-Methoxyflavanone may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its biological activity .

Eigenschaften

IUPAC Name |

5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLFUILNISGLHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924643 | |

| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123931-32-8 | |

| Record name | 5-Methoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.